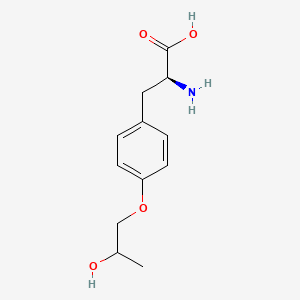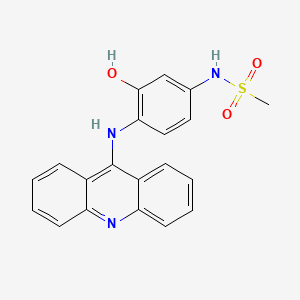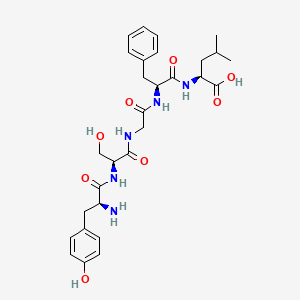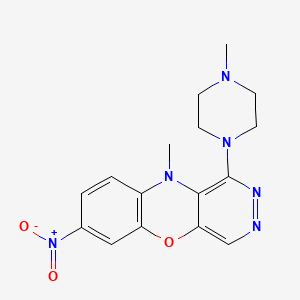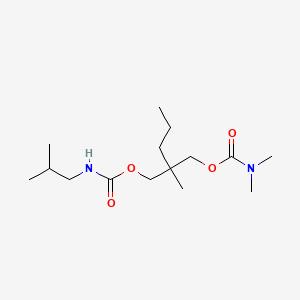
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate can be synthesized through a series of chemical reactions involving the parent compound, 2-methyl-2-propyl-1,3-propanediol. The synthesis typically involves the following steps:
Hydroxymethylation: The initial step involves the hydroxymethylation of 2-methyl-2-propyl-1,3-propanediol using formaldehyde.
Cannizzaro-Type Disproportionation: This is followed by a Cannizzaro-type disproportionation reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a salt-free procedure based on aldol addition followed by hydrogenation . This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant and anticonvulsant by modulating the activity of neurotransmitters. The compound targets specific receptors in the brain, leading to its sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meprobamate: An anxiolytic drug with similar sedative properties.
Carisoprodol: A muscle relaxant with strong centrally-acting properties.
Tolboxane: Another compound with muscle relaxant effects.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant properties. Its versatility in various applications, from pharmaceuticals to industrial uses, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
63991-94-6 |
|---|---|
Formule moléculaire |
C15H30N2O4 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
[2-methyl-2-(2-methylpropylcarbamoyloxymethyl)pentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(4,11-21-14(19)17(5)6)10-20-13(18)16-9-12(2)3/h12H,7-11H2,1-6H3,(H,16,18) |
Clé InChI |
NKIJDWIHUKJRGW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)NCC(C)C)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


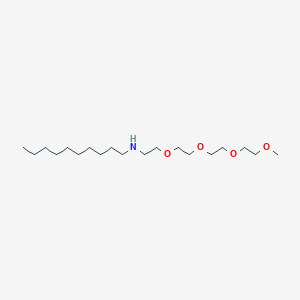
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
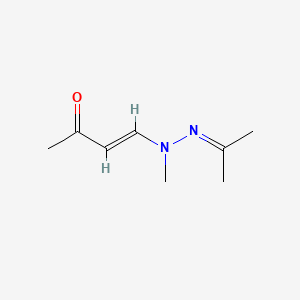
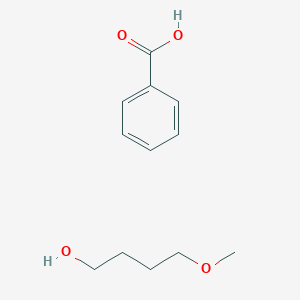
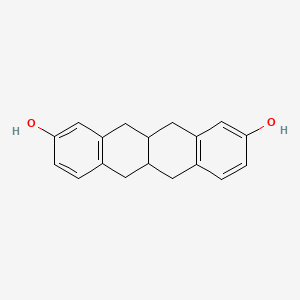
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

